4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine
Beschreibung
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyltetrazole moiety
Eigenschaften
CAS-Nummer |
312504-86-2 |
|---|---|
Molekularformel |
C12H15N5O |
Molekulargewicht |
245.28g/mol |
IUPAC-Name |
4-[(1-phenyltetrazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C12H15N5O/c1-2-4-11(5-3-1)17-12(13-14-15-17)10-16-6-8-18-9-7-16/h1-5H,6-10H2 |
InChI-Schlüssel |
IOBMFBXPJUNEJJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenyltetrazole derivative. One common method includes the nucleophilic substitution reaction where morpholine reacts with 5-phenyltetrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its interaction with biological molecules, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenyltetrazole moiety can act as a bioisostere, mimicking the behavior of other functional groups and facilitating binding to biological targets . This interaction can lead to inhibition or activation of specific pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Phenyltetrazol-1-ylmethyl)-morpholine
- 1-Phenyl-1H-tetrazol-5-ylmethyl-morpholine
Uniqueness
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
